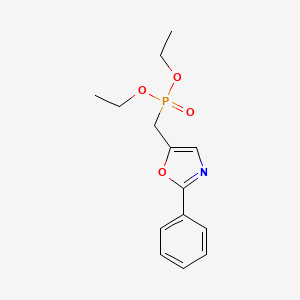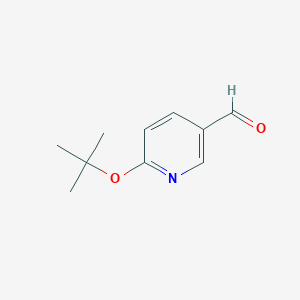
5-Diethylphosphonomethyl-2-phenyl oxazole
Übersicht
Beschreibung
5-Diethylphosphonomethyl-2-phenyl oxazole, or 5-DEP-2-PO, is an organic compound belonging to the family of oxazoles. It is a white, crystalline solid that is soluble in organic solvents and has a melting point of 132-133°C. 5-DEP-2-PO is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. It is also used as a reagent in organic synthesis and as a catalyst for various reactions.
Wissenschaftliche Forschungsanwendungen
5-DEP-2-PO has been used in a variety of scientific research applications, such as the synthesis of new compounds, the study of organic reactions, and the development of new catalysts. It has also been used as a reagent in the synthesis of pharmaceuticals and agrochemicals. In addition, 5-DEP-2-PO has been used to study enzyme-catalyzed reactions, as well as for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-DEP-2-PO is not fully understood. However, it is believed that it acts as a nucleophile and reacts with electrophilic substrates to form a covalent bond. The reaction is thought to proceed through a series of intermediates, including a phosphonate anion, an oxazole intermediate, and a hydrolysis product.
Biochemical and Physiological Effects
5-DEP-2-PO has been found to have no significant biochemical or physiological effects in humans. It has been tested in animal models and has been found to be non-toxic and non-carcinogenic. However, further research is needed to fully understand its potential effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-DEP-2-PO in lab experiments is its low cost and ease of synthesis. It is also relatively stable and can be used in a variety of reactions. The main limitation is its low reactivity, which can make it difficult to use in certain reactions.
Zukünftige Richtungen
In the future, 5-DEP-2-PO could be used to synthesize a variety of new compounds and to study organic reactions. It could also be used to develop new catalysts and as a reagent in the synthesis of pharmaceuticals and agrochemicals. In addition, further research is needed to better understand its mechanism of action and potential biochemical and physiological effects.
Eigenschaften
IUPAC Name |
5-(diethoxyphosphorylmethyl)-2-phenyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18NO4P/c1-3-17-20(16,18-4-2)11-13-10-15-14(19-13)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAWNMRETZLNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CN=C(O1)C2=CC=CC=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20706254 | |
| Record name | Diethyl [(2-phenyl-1,3-oxazol-5-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20706254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89102-79-4 | |
| Record name | Phosphonic acid, [(2-phenyl-5-oxazolyl)methyl]-, diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89102-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl [(2-phenyl-1,3-oxazol-5-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20706254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate](/img/structure/B6615742.png)
![2-[(oxolan-3-yl)amino]ethan-1-ol](/img/structure/B6615748.png)
![5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid](/img/structure/B6615764.png)










